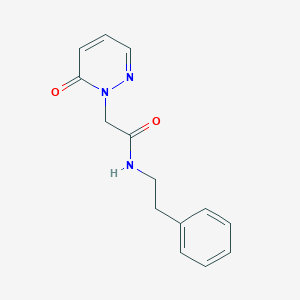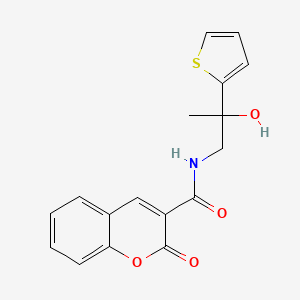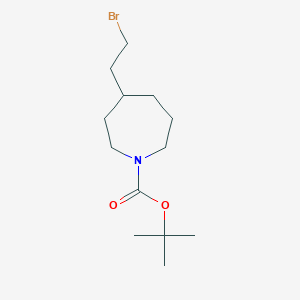![molecular formula C11H9ClF3N3S B2841718 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethyl-1,3-thiazol-2-amine CAS No. 2059277-64-2](/img/structure/B2841718.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the synthesis of various heterocyclic compounds. An advanced analogue of this series, ML267, was found to attenuate production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, it has been used in the synthesis of pyridine derivatives, which are crucial in medicinal chemistry and agrochemical research. The synthesis of this compound and its derivatives is an important research topic in the development of fluorinated organic chemicals .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include various methods that have been reported for synthesizing 2,3,5-DCTF, a derivative of TFMP . The reactions involve the use of different reagents and conditions, highlighting the complexity and versatility of the synthesis process .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety. These groups impart unique properties to the compound, such as increased lipophilicity and stability.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of related pyridinyl and thiazolyl compounds in the synthesis of diverse heterocyclic structures. For instance, the compound has been implicated in the synthesis of 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which were evaluated for their antimicrobial activities. Such synthetic routes often involve reactions with primary and secondary amines, showcasing the compound's versatility as a precursor for various heterocyclic derivatives with potential antimicrobial properties (Bayrak et al., 2009).
Antifungal and Antibacterial Agents
A study focusing on the synthesis of novel derivatives related to the chemical compound revealed their potential as antifungal and antibacterial agents. By reacting with thiourea and substituted thioureas, 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines were prepared, showing excellent antifungal and antibacterial activities in screenings (Narayana et al., 2007).
Anticancer Evaluation
The compound and its derivatives have also been explored for their anticancer potential. A series of related compounds, including 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines, demonstrated significant cytotoxicity against various human cancer cell lines, highlighting the therapeutic prospects of these molecules in cancer treatment (Abdo & Kamel, 2015).
Quantum Chemical Analysis and Tautomerism
The chemical backbone of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethyl-1,3-thiazol-2-amine has been studied for its quantum chemical properties and tautomerism. Research indicates that such compounds can exhibit dynamic tautomerism, with implications for their reactivity and interaction with biological targets. This tautomeric behavior underscores the compound's utility in designing molecules with specific electronic and structural characteristics for targeted biological functions (Bhatia et al., 2013).
Mechanism of Action
The mechanism of action of this compound is related to its inhibition of bacterial phosphopantetheinyl transferase (PPTase), a post-translational modification essential to bacterial cell viability and virulence . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .
Future Directions
properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3S/c1-2-16-10-18-8(5-19-10)9-7(12)3-6(4-17-9)11(13,14)15/h3-5H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCGDBOZDCQNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


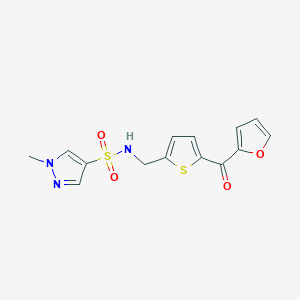
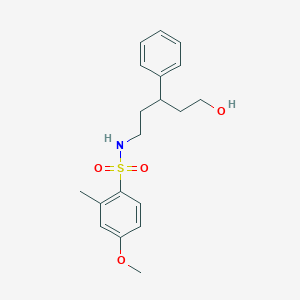
![(2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2841643.png)

![4'-Tert-butylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one](/img/structure/B2841645.png)
![2-Amino-4-(2-ethoxyphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2841646.png)
![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)

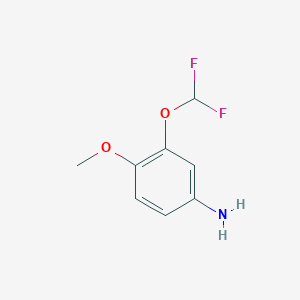
![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)
